molecular formula C9H10N4O2 B3222319 (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid CAS No. 1212823-47-6

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid

Cat. No.: B3222319
CAS No.: 1212823-47-6
M. Wt: 206.2 g/mol
InChI Key: KUSYHKJDHRKVGS-LURJTMIESA-N
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Description

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is a specialized amino acid derivative designed for advanced pharmaceutical research and drug discovery. Its core research value lies in the incorporation of the 1H-benzotriazole moiety, which is recognized as a privileged structure in medicinal chemistry due to its versatile biological properties . This compound serves as a critical synthetic intermediate for constructing novel peptidomimetics and other complex bioactive molecules, leveraging the benzotriazole group's role as a synthetic auxiliary and a bioisostere for other pharmacophores . The benzotriazole scaffold is extensively investigated for its wide range of biological activities. Researchers utilize this and related derivatives in the development of new antimicrobial agents, as the benzotriazole core has demonstrated significant activity against various bacterial strains, including resistant forms . Furthermore, this structure is a promising scaffold in antiproliferative research, with certain benzotriazole acrylonitriles identified as potent tubulin inhibitors, suggesting a potential mechanism of action for anticancer applications . By providing this chiral, functionalized amino acid, we enable research into the synthesis and biological evaluation of new heterocyclic compounds, potentially modifying their mechanism of action and advancing the discovery of new therapeutic leads.

Properties

IUPAC Name

(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSYHKJDHRKVGS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid typically involves the following steps:

    Formation of Benzotriazole: Benzotriazole can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Attachment to Amino Acid Backbone: The benzotriazole moiety is then attached to the amino acid backbone through a nucleophilic substitution reaction. This involves the reaction of benzotriazole with a suitable amino acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that favor the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups on the benzotriazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzotriazole derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes critical differences between (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid and structurally related compounds:

Compound Name Heterocycle/Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Benzotriazole C₉H₁₀N₄O₂ 206.20 Fluorescent probes, peptide synthesis
(2S)-2-Amino-3-{5′-[(4‴-methoxyphenyl)ethynyl]-1H-benzotriazol-1′-yl}propanoic acid Benzotriazole + ethynyl group C₁₈H₁₆N₄O₃ 336.35 Enhanced fluorescence, imaging applications
3-(1,2,4-Triazol-1-yl)-L-alanine 1,2,4-Triazole C₅H₈N₄O₂ 156.14 Antifungal agents, enzyme inhibition studies
(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid Pyrazole C₇H₁₁N₃O₂ 169.18 Kinase inhibitors, metabolic studies
(2S)-2-[2-(1H-Tetrazol-1-yl)acetamido]propanoic acid Tetrazole C₆H₉N₅O₃ 199.17 Bioisostere for carboxylic acids, drug design
Levodopa [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid] Catechol (natural aromatic group) C₉H₁₁NO₄ 197.19 Parkinson’s disease treatment

Key Comparative Insights

Electronic and Steric Effects
  • Benzotriazole vs. Pyrazole/Triazole : The benzotriazole group exhibits stronger π-π stacking interactions and UV absorption (λmax ~270–300 nm) compared to pyrazole or 1,2,4-triazole derivatives, which have simpler conjugation systems . This property is exploited in fluorescent probes, where benzotriazole derivatives show tunable emission when modified with ethynyl groups (e.g., compound 12b in ).
  • Ethynyl-Substituted Benzotriazole : The addition of a 4-methoxyphenyl ethynyl group (as in ) increases molar absorptivity and red-shifts fluorescence, making it superior for bioimaging compared to the unsubstituted parent compound.
Chemical Reactivity and Stability
  • Acid Sensitivity : Benzotriazole derivatives are more acid-labile than pyrazole or tetrazole analogs due to the electron-deficient nature of the triazole ring, which facilitates protonation and ring-opening under acidic conditions .
  • Tetrazole as a Bioisostere : Tetrazole-containing compounds (e.g., ) mimic carboxylic acids in drug design but offer improved metabolic stability and membrane permeability.

Biological Activity

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid, also known as benzotriazole-based amino acid, is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 1212326-23-2
  • Molecular Formula : C9H11ClN4O2
  • Molecular Weight : 242.66 g/mol

1. Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds with bulky hydrophobic groups demonstrate potent antibacterial effects against Escherichia coli and Bacillus subtilis . The structure of this compound suggests potential efficacy in this area due to the presence of the benzotriazole moiety.

2. Antiparasitic Activity

Benzotriazole derivatives have been evaluated for their antiparasitic properties. A study demonstrated that certain benzotriazole compounds showed dose-dependent activity against Trypanosoma cruzi, the causative agent of Chagas disease . Specifically, a derivative exhibited over 95% efficacy at concentrations of 50 μg/mL against trypomastigotes.

3. Antifungal Activity

The compound has also been linked to antifungal properties. Research indicates that benzotriazole derivatives can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 1.6 to 25 μg/mL . The introduction of electron-withdrawing groups on the benzotriazole ring has been shown to enhance antifungal activity.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : Benzotriazole compounds have been identified as selective inhibitors of protein kinases such as CK2, which play critical roles in cell signaling and proliferation .
  • Reactive Oxygen Species Modulation : Some studies suggest that benzotriazole derivatives may influence oxidative stress pathways, contributing to their antimicrobial and antiparasitic effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzotriazole derivatives against a panel of bacterial strains. The findings revealed that specific structural modifications led to enhanced activity against resistant strains of bacteria .

Case Study 2: Antiparasitic Action

In vitro testing on Trypanosoma cruzi demonstrated that a particular derivative of benzotriazole significantly reduced parasite viability after 72 hours at concentrations as low as 25 μg/mL. This finding suggests potential for developing new treatments for parasitic infections .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathogenMIC/IC50 ValuesReference
AntibacterialE. coli, Bacillus subtilisVaries by compound
AntiparasiticTrypanosoma cruzi50 μg/mL
AntifungalCandida albicans, Aspergillus niger1.6 - 25 μg/mL

Q & A

Q. What are the standard synthetic routes for (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid?

  • Methodological Answer : Synthesis typically involves chiral starting materials (e.g., (S)-ethyl lactate) and multi-step reactions. Key steps include:

Triazole Ring Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the benzotriazole moiety .

Amino Acid Backbone Formation : Strecker synthesis or enzymatic resolution to establish the (2S)-configuration .

Deprotection and Purification : Acidic hydrolysis (e.g., conc. HCl reflux) to remove protecting groups, followed by recrystallization or HPLC .
Example conditions from analogous compounds:

StepReagents/ConditionsYield
CyclizationEtOH, reflux, 2h80–88%
ReductionNaBH3CN, MeOH, 0°C → RT85–90%
DeprotectionHCl, reflux, 8h70–75%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization combines:
  • Spectroscopy : 1H/13C NMR to confirm stereochemistry and benzotriazole integration .
  • Chromatography : Chiral HPLC to verify enantiomeric purity (>98% ee) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography (if crystals form): To resolve absolute configuration .

Q. What are the primary research applications of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Studies : Acts as a transition-state analog in protease assays (e.g., HIV-1 protease) due to the benzotriazole’s electron-deficient ring .
  • Protein Labeling : The triazole group facilitates click chemistry for bioconjugation .
  • Structural Biology : Used in crystallography to probe active-site interactions in enzymes .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-BINOL-based catalysts during asymmetric synthesis to enhance stereoselectivity .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Dynamic Kinetic Resolution : Combine Pd catalysts with hydrolytic enzymes to racemize and resolve intermediates in situ .

Q. What strategies address low yields in benzotriazole ring formation?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 2h) and improves yield by 15–20% .
  • Solvent Optimization : Replace EtOH with DMF to stabilize intermediates in CuAAC reactions .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during cyclization .

Q. How do structural modifications (e.g., substituents on the triazole) affect biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Chlorine or nitro substituents on the benzotriazole enhance enzyme inhibition (e.g., IC50 reduced by 50% vs. unsubstituted analogs) .
  • Steric Effects : Bulkier groups (e.g., methylcyclopentyl) reduce binding affinity in enzyme assays due to steric hindrance .
  • Comparative Analysis : Bioactivity data from analogs (Table):
SubstituentTarget Enzyme IC50 (µM)
H (unsubstituted)12.3 ± 1.2
5-Cl6.7 ± 0.8
4-NO25.1 ± 0.6

Q. What are common analytical challenges in quantifying this compound in biological matrices?

  • Methodological Answer :
  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .
  • Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 265 → 152) improves sensitivity to 0.1 ng/mL .
  • Degradation : Store samples at -80°C with 0.1% ascorbic acid to prevent oxidation .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer :
  • Membrane Permeability : Measure logP values (e.g., via shake-flask method); low permeability may explain reduced cellular activity .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Off-Target Effects : Use siRNA knockdowns to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 2
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid

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